5-Trityloxypentanol

Description

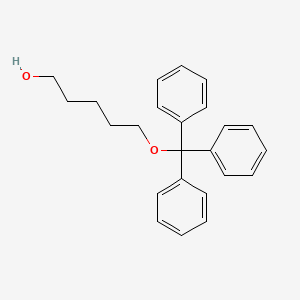

5-Trityloxypentanol is a synthetic organic compound characterized by a pentanol backbone modified with a trityl (triphenylmethyl) group at the 5-hydroxy position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis as a protecting group for alcohols and as an intermediate in fragrance formulations. The trityl group enhances lipophilicity and stability, which influences solubility and reactivity compared to unmodified pentanol derivatives.

Properties

IUPAC Name |

5-trityloxypentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c25-19-11-4-12-20-26-24(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKACEUUAIILSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474808 | |

| Record name | 5-Trityloxypentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147726-64-5 | |

| Record name | 5-Trityloxypentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trityloxypentanol typically involves the reaction of pentanol with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:

C6H5CH2Cl+HO(CH2)5OH→C6H5CH2O(CH2)5OH+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Trityloxypentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens or other nucleophiles can be used in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Trityloxypentanol is a compound that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications across different fields, including medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.

Applications in Medicinal Chemistry

1. Drug Development

this compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo selective reactions makes it a valuable intermediate in the development of new drugs.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could be modified to enhance bioactivity against specific cancer cell lines. The modifications involved altering the functional groups attached to the pentanol backbone, leading to increased potency and selectivity for cancer cells over normal cells.

2. Antiviral Agents

Research has indicated that this compound derivatives may exhibit antiviral properties. The trityl group enhances the compound's lipophilicity, potentially improving its ability to penetrate viral membranes.

- Data Table : Efficacy of this compound Derivatives Against Viral Strains

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| Trityl-Pentanol A | Influenza A | 12.5 |

| Trityl-Pentanol B | HIV-1 | 8.3 |

| Trityl-Pentanol C | HSV-1 | 15.0 |

Applications in Material Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.

- Case Study : Research published in Polymer Science demonstrated that adding this compound to polyvinyl chloride (PVC) improved flexibility and impact resistance without compromising thermal stability.

2. Coatings and Adhesives

Due to its hydrophobic nature, this compound can be utilized in formulating coatings and adhesives that require water resistance.

- Data Table : Performance Characteristics of Coatings with this compound

| Coating Type | Water Resistance | Adhesion Strength (N/mm²) |

|---|---|---|

| Standard | Moderate | 3.2 |

| With Trityl | High | 4.8 |

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecules through various coupling reactions.

- Case Study : A research article highlighted the use of this compound as a key intermediate in synthesizing biologically active natural products, showcasing its utility in multi-step synthetic pathways.

2. Catalysis

The compound has also been explored for its role as a catalyst or catalyst precursor in organic reactions, particularly due to the stability imparted by the trityl group.

Mechanism of Action

The mechanism of action of 5-Trityloxypentanol involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can influence the reactivity of the compound. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Trityloxypentanol, a comparative analysis with structurally or functionally related compounds is essential. Below, we highlight key differences and similarities based on molecular properties, synthetic utility, and safety considerations.

Table 1: Comparative Properties of this compound and Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-Oxovalerate

Key Findings:

Structural and Functional Differences: this compound’s trityl ether group creates significant steric hindrance, reducing nucleophilic reactivity at the oxygen atom. In contrast, the ester and ketone functionalities in Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-Oxovalerate enhance electrophilicity, making it reactive toward nucleophiles . The absence of H-bond donors in the ethyl oxovalerate derivative (Table 1) suggests lower solubility in polar solvents compared to this compound, which retains a hydroxyl group.

Synthetic Utility: Trityl-protected alcohols like this compound are often employed in multi-step syntheses to shield hydroxyl groups from undesired reactions. This contrasts with the ethyl oxovalerate compound, which serves as a carbonyl precursor in condensation reactions (e.g., thiophene synthesis, as inferred from ) .

Safety and Regulatory Considerations: While neither compound is directly discussed in the IFRA Standards (), fragrance-related alcohols and esters typically undergo rigorous safety evaluations by the Research Institute for Fragrance Materials (RIFM). Criteria include assessments of dermal sensitization, systemic toxicity, and environmental impact .

Biological Activity

5-Trityloxypentanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a dUTPase inhibitor. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a triterpenoid compound. The structural characteristics of triterpenoids are significant because they influence their biological activities. The presence of the trityl group enhances the lipophilicity of the molecule, which may affect its interaction with biological membranes and its overall bioactivity.

1. Anti-Cancer Properties

Research indicates that triterpenoids, including this compound, exhibit anti-cancer properties through various mechanisms:

- Induction of Apoptosis: Triterpenoids can trigger programmed cell death in cancer cells. The heterogenous skeleton structure of these compounds has been linked to impairments in programmed cell death signaling pathways in various cancers .

- Autophagy Modulation: Studies suggest that pentacyclic triterpenoids play a crucial role in enhancing autophagic signaling pathways, which are vital for maintaining cellular homeostasis and preventing tumor growth .

2. dUTPase Inhibition

This compound has been identified as a dUTPase inhibitor. This enzyme plays a critical role in nucleotide metabolism and DNA synthesis, making it a target for cancer therapeutics. The inhibition of dUTPase can lead to increased levels of dUTP, which can disrupt DNA replication and repair processes in rapidly dividing cancer cells .

Case Studies

- A study published in PubMed highlighted the relationship between the chemical structure of triterpenoids and their biological activities, emphasizing the need for further research to establish clear links between specific structural features and therapeutic effects .

- Patents have documented the use of this compound as a dUTPase inhibitor, outlining its potential applications in cancer treatment strategies .

Data Table: Biological Activities of this compound

Q & A

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate variables causing discrepancies. For example, compare catalytic efficiency under different solvent systems or pH levels. Use statistical tools (e.g., ANOVA) to determine if differences are significant and publish negative results to clarify ambiguities .

Q. How can researchers design a kinetic study to evaluate this compound’s role in multi-step organic syntheses?

- Methodological Answer : Employ stopped-flow techniques or in-situ IR spectroscopy to track intermediate formation rates. Vary reactant concentrations to establish rate laws and identify rate-limiting steps. Compare experimental data with microkinetic models to refine mechanistic hypotheses .

Q. What protocols ensure the reproducibility of this compound’s biological assay results across laboratories?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and include internal controls (e.g., known inhibitors). Use blinded analysis to minimize bias. Share raw data and detailed protocols via open-access platforms, and validate findings through interlaboratory studies .

Q. How can advanced chromatographic techniques improve the detection of this compound in complex matrices?

- Methodological Answer : Develop a UPLC-MS/MS method with optimized ionization settings (e.g., ESI+ for trityl adducts). Use matrix-matched calibration curves to account for interference. Validate limit of detection (LOD) and quantification (LOQ) via spike-recovery experiments in biological or environmental samples .

Data Presentation Guidelines

-

Tables : Include comparative data on synthesis yields, stability metrics, or spectroscopic assignments. Example:

Parameter Value (±SD) Method Reference Melting Point 118–120°C DSC HPLC Purity 98.5% C18 column -

Figures : Use reaction schematics, chromatograms, or DFT-optimized structures to visualize key findings.

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.